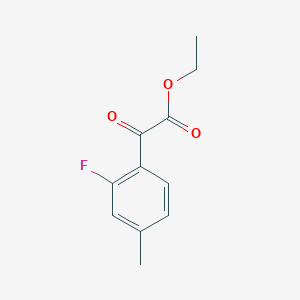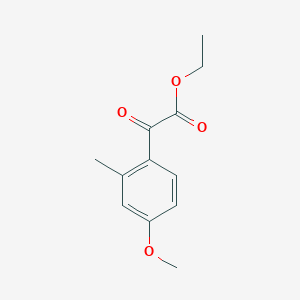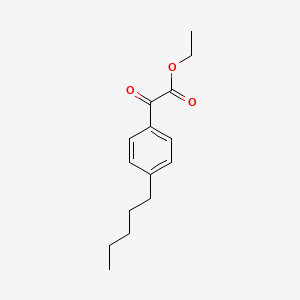
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to the benzoyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable thiol reacts with a benzoyl chloride derivative under basic conditions.
Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexane. This step requires the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Carboxylation: The final step involves the introduction of the carboxylic acid group to the cyclohexane ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These reactions typically require the presence of strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, and ethanol.
Substitution: Nitric acid, sulfuric acid, halogenating agents (e.g., bromine, chlorine), and acetic acid.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Probes: It can be used as a probe to study biological processes involving thiol groups and carboxylic acids.
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with enhanced properties such as increased thermal stability and chemical resistance.
Agriculture: It can be used as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their stability and activity. These interactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-Benzoyl-1-cyclohexanecarboxylic acid
- 3-(4-Methylthiobenzoyl)propionic acid
Comparison:
- trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid lacks the sulfur atom, resulting in different oxidation and reduction behavior.
- trans-2-Benzoyl-1-cyclohexanecarboxylic acid does not have the thiomethyl group, leading to variations in its chemical reactivity and potential applications.
- 3-(4-Methylthiobenzoyl)propionic acid has a different carbon chain length, affecting its physical and chemical properties.
Properties
IUPAC Name |
(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVDGBQRVYYJW-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641360 | |
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-85-5 | |
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















